molecular formula C7H7ClO2 B1611072 2-Chloro-6-(hydroxymethyl)phenol CAS No. 22471-02-9

2-Chloro-6-(hydroxymethyl)phenol

Cat. No.: B1611072
CAS No.: 22471-02-9
M. Wt: 158.58 g/mol
InChI Key: RSYDJXCHUYNRQO-UHFFFAOYSA-N
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Description

2-Chloro-6-(hydroxymethyl)phenol is a useful research compound. Its molecular formula is C7H7ClO2 and its molecular weight is 158.58 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Interactions

  • Bond Dissociation and Acidity : Studies have focused on the bond dissociation energies of substituted phenols like 2-Chloro-6-(hydroxymethyl)phenol, noting their significance in both synthetic organic materials and as antioxidants in biological systems. The study highlights the importance of understanding the O-H bond dissociation energies and acidities of substituted phenols, providing insights into their stability and reactivity (Chandra & Uchimaru, 2002).

Material Sciences and Industrial Applications

  • Plastic Industry : Phenols like this compound are widely used in the plastic industry, particularly in food packaging and in softening rigid plastics. The research evaluates the effects of such compounds on different receptors, indicating their potential impact on material properties and safety (Krüger, Long, & Bonefeld‐Jørgensen, 2008).
  • Hydrogen Bonding and Structural Formation : The compound forms hydrogen-bonded assemblages, influencing the molecular arrangement and properties of materials. This is crucial in understanding and designing materials with desired mechanical and chemical properties (Masci & Thuéry, 2002).

Biological and Pharmaceutical Research

  • Antimicrobial Properties : Certain derivatives of this compound exhibit antimicrobial activities, offering potential applications in developing new pharmaceuticals or sanitization agents (Çinarli, Gürbüz, Tavman, & Birteksöz, 2011).

Energy and Environmental Applications

  • Photocatalysis in Wastewater Treatment : The photocatalytic performance of compounds related to this compound under specific light irradiation has been studied, highlighting its potential in environmental remediation and wastewater treatment processes (Sun, Wang, Zhang, & Sun, 2013).

Properties

IUPAC Name

2-chloro-6-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c8-6-3-1-2-5(4-9)7(6)10/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYDJXCHUYNRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516735
Record name 2-Chloro-6-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22471-02-9
Record name 2-Chloro-6-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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